
Interpreting MS/MS Spectra of BS2G
Crosslinked Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BS2G Crosslinker disodium

Cat. No.: B15565569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating

protein-protein interactions and defining the architecture of protein complexes. The choice of

crosslinking reagent is a critical parameter that significantly influences the outcome and

complexity of an XL-MS experiment. This guide provides a comprehensive comparison of

Bis(sulfosuccinimidyl) glutarate (BS2G), a non-cleavable crosslinker, with its alternatives,

focusing on the interpretation of tandem mass spectrometry (MS/MS) data. We present

supporting experimental data, detailed protocols, and visual workflows to aid researchers in

making informed decisions for their structural proteomics studies.

BS2G: A Non-Cleavable, Amine-Reactive
Crosslinker
BS2G is a homobifunctional, amine-reactive crosslinking reagent that covalently links primary

amines, primarily the ε-amino group of lysine residues and the N-termini of proteins. Its non-

cleavable nature means that the crosslinked peptides remain intact during MS/MS analysis,

which presents both advantages and challenges in data interpretation.

Table 1: Properties of BS2G and Common Non-Cleavable Alternatives
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Feature
BS2G
(Bis(sulfosuccinimi
dyl) glutarate)

DSS
(Disuccinimidyl
suberate)

BS3
(Bis(sulfosuccinimi
dyl) suberate)

Spacer Arm Length 7.7 Å 11.4 Å 11.4 Å

Reactive Group Sulfo-NHS ester NHS ester Sulfo-NHS ester

Water Solubility Yes

No (dissolves in

organic solvents like

DMSO or DMF)

Yes

Membrane

Permeability
No Yes No

Cleavability Non-cleavable Non-cleavable Non-cleavable

Experimental Workflow for BS2G Crosslinking
A typical XL-MS workflow using BS2G involves several key steps, from sample preparation to

data analysis. The following diagram illustrates a generalized experimental pipeline.
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Figure 1. A generalized experimental workflow for crosslinking mass spectrometry using BS2G.

Experimental Protocol: BS2G Crosslinking of a Purified
Protein Complex

Protein Preparation: Prepare the purified protein complex in a crosslinking-compatible buffer

(e.g., 20 mM HEPES, pH 7.5-8.0, 150 mM NaCl). The protein concentration should typically

be in the range of 0.1-2 mg/mL.
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Crosslinker Preparation: Immediately before use, dissolve BS2G in an aqueous buffer (e.g.,

the same buffer as the protein) to a stock concentration of 25-50 mM.

Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve a final

concentration typically ranging from 0.5 to 2 mM. The optimal concentration may need to be

determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature.

Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl or glycine, to a

final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

Sample Preparation for MS:

Denature the crosslinked protein sample (e.g., with 8 M urea).

Reduce disulfide bonds with a reducing agent like DTT (dithiothreitol).

Alkylate cysteine residues with an alkylating agent like iodoacetamide.

Digest the protein into peptides using a protease such as trypsin.

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem

mass spectrometry (LC-MS/MS). It is advisable to use a fragmentation method such as

Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Interpreting MS/MS Spectra of BS2G Crosslinked
Peptides
The MS/MS spectra of non-cleavable crosslinked peptides are inherently complex because

they contain fragment ions originating from both constituent peptides. This complexity can

make manual interpretation and automated database searching challenging.

Fragmentation Pattern of BS2G Crosslinked Peptides
Upon fragmentation in the mass spectrometer, BS2G-crosslinked peptides typically yield a

series of b- and y-ions from the backbone cleavage of each of the two peptides. The

crosslinker itself remains intact. This results in a composite spectrum containing four series of

fragment ions.
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Figure 2. Fragmentation of a BS2G-crosslinked peptide in MS/MS.

The resulting MS/MS spectrum will contain peaks corresponding to:

b- and y-ions from Peptide α: These ions contain the N-terminus or C-terminus of Peptide α,

respectively.

b- and y-ions from Peptide β: Similarly, these ions contain the N-terminus or C-terminus of

Peptide β.

Ions containing the crosslinker attached to a fragment of one peptide: These are generally

less common.

Comparison with Alternative Non-Cleavable
Crosslinkers: DSS and BS3
Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate

(BS3), are common alternatives to BS2G. The primary difference is their longer spacer arm
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(11.4 Å vs. 7.7 Å for BS2G), which can result in the capture of different protein interactions. The

interpretation of their MS/MS spectra is conceptually identical to that of BS2G, as they are also

non-cleavable and amine-reactive.

Table 2: Performance Comparison of Non-Cleavable Crosslinkers

Crosslinker
Number of Identified
Crosslinked Peptides
(BSA)[1]

Key Considerations

BS2G
Data not explicitly provided in

direct comparison

Shorter spacer arm may

capture more proximal

interactions. Water-solubility is

advantageous for many

biological samples.

DSS Similar to BS3

Membrane-permeable, making

it suitable for intracellular

crosslinking. Requires organic

solvent for dissolution.

BS3 Similar to DSS

Water-soluble and membrane-

impermeable, ideal for cell-

surface crosslinking.

Note: The number of identified crosslinks is highly dependent on the protein system,

experimental conditions, and data analysis workflow. A direct comparison in a single study

showed that for bovine serum albumin (BSA), DSS and BS3 yielded a similar number of

identified crosslinked peptides under both CID and HCD fragmentation.[1] Another study

comparing DSS and DSG (a shorter analog of DSS) found that the longer spacer arm of DSS

resulted in a higher number of identified cross-links.[2][3]

Data Analysis Software
The complexity of MS/MS spectra from non-cleavable crosslinkers necessitates specialized

software for automated analysis. Several academic and commercial software packages are

available.
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Table 3: Software Tools for Analyzing Non-Cleavable Crosslink Data

Software Key Features Availability

pLink[4][5][6][7]

High-speed search engine for

proteome-scale identification.

Supports various crosslinkers.

Academic (free)

XlinkX (in Proteome

Discoverer)[8][9][10][11][12]

Integrated into a popular

proteomics software platform.

User-friendly interface.

Supports both cleavable and

non-cleavable crosslinkers.

Commercial (Thermo Fisher

Scientific)

MaxLynx (in MaxQuant)

Integrated into the MaxQuant

environment. Supports both

non-cleavable and MS-

cleavable crosslinkers.

Academic (free)

Mascot[2][13][14][15][16]

Widely used proteomics

search engine with

functionalities for crosslink

analysis.

Commercial (Matrix Science)

MetaMorpheusXL[8][17]

Open-source software with a

user-friendly interface.

Identifies both MS-cleavable

and non-cleavable crosslinked

peptides.

Academic (free)

StavroX and MeroX[6]

Tools for identifying various

types of crosslinked peptides.

StavroX is for non-cleavable,

and MeroX is for cleavable

crosslinkers.

Academic (free)

Conclusion
BS2G is a valuable tool for XL-MS studies, particularly for capturing interactions between

spatially close residues due to its shorter spacer arm. The interpretation of MS/MS spectra of
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BS2G-crosslinked peptides, while complex, can be effectively managed with specialized

software. When choosing a non-cleavable crosslinker, researchers should consider the desired

spacer arm length and the solubility requirements of their experimental system. While BS2G,

DSS, and BS3 produce similar types of complex MS/MS spectra, the choice between them will

ultimately depend on the specific biological question being addressed. This guide provides a

foundational understanding to assist researchers in navigating the intricacies of interpreting

data from BS2G and other non-cleavable crosslinkers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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